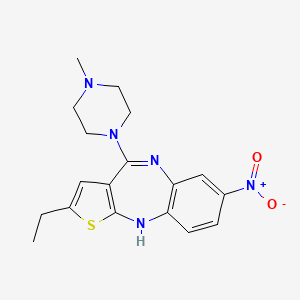
2-Ethyl-4-(4-methyl-1-piperazinyl)-7-nitro-10H-thieno(2,3-b)(1,5)benzodiazepine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethyl-4-(4-methyl-1-piperazinyl)-7-nitro-10H-thieno(2,3-b)(1,5)benzodiazepine is a compound belonging to the thienobenzodiazepine class. This compound is known for its significant pharmacological properties, particularly in the field of antipsychotic medications. It is structurally related to olanzapine, a well-known atypical antipsychotic used in the treatment of schizophrenia and bipolar disorder .
Preparation Methods
The synthesis of 2-Ethyl-4-(4-methyl-1-piperazinyl)-7-nitro-10H-thieno(2,3-b)(1,5)benzodiazepine involves multiple steps, including the formation of the thienobenzodiazepine core and subsequent functionalization. The process typically includes:
Formation of the Thienobenzodiazepine Core: This step involves the cyclization of appropriate precursors to form the thienobenzodiazepine ring system.
Functionalization: Introduction of the ethyl, piperazinyl, and nitro groups through various chemical reactions such as alkylation, nitration, and amination.
Industrial production methods often involve crystallization and purification steps to ensure the compound’s stability and purity. The use of organic solvents and solid adsorbent materials is common in these processes .
Chemical Reactions Analysis
2-Ethyl-4-(4-methyl-1-piperazinyl)-7-nitro-10H-thieno(2,3-b)(1,5)benzodiazepine undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The compound can undergo substitution reactions, particularly at the piperazinyl and nitro positions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas, and nucleophiles for substitution reactions. Major products formed from these reactions include various derivatives with modified functional groups .
Scientific Research Applications
2-Ethyl-4-(4-methyl-1-piperazinyl)-7-nitro-10H-thieno(2,3-b)(1,5)benzodiazepine has a wide range of scientific research applications:
Chemistry: Used as a precursor in the synthesis of other thienobenzodiazepine derivatives.
Biology: Studied for its interactions with various biological receptors and its effects on cellular processes.
Medicine: Investigated for its potential as an antipsychotic agent, similar to olanzapine, and its effects on neurotransmitter systems.
Industry: Utilized in the development of pharmaceuticals and as a reference compound in analytical chemistry
Mechanism of Action
The mechanism of action of 2-Ethyl-4-(4-methyl-1-piperazinyl)-7-nitro-10H-thieno(2,3-b)(1,5)benzodiazepine involves antagonism of multiple neuronal receptors, including dopamine receptors (D1, D2, D3, D4), serotonin receptors (5HT2A, 5HT2C, 5HT3, 5HT6), alpha-1 adrenergic receptors, histamine receptors (H1), and muscarinic receptors. This broad receptor antagonism contributes to its antipsychotic effects by modulating neurotransmitter activity in the brain .
Comparison with Similar Compounds
2-Ethyl-4-(4-methyl-1-piperazinyl)-7-nitro-10H-thieno(2,3-b)(1,5)benzodiazepine is similar to other thienobenzodiazepine compounds such as olanzapine. its unique structural features, such as the presence of the nitro group, differentiate it from other compounds in this class. Similar compounds include:
Olanzapine: Used in the treatment of schizophrenia and bipolar disorder.
Clozapine: Another atypical antipsychotic with a similar mechanism of action.
Quetiapine: A thienobenzodiazepine derivative with antipsychotic properties
Properties
CAS No. |
74162-45-1 |
|---|---|
Molecular Formula |
C18H21N5O2S |
Molecular Weight |
371.5 g/mol |
IUPAC Name |
2-ethyl-4-(4-methylpiperazin-1-yl)-7-nitro-10H-thieno[2,3-b][1,5]benzodiazepine |
InChI |
InChI=1S/C18H21N5O2S/c1-3-13-11-14-17(22-8-6-21(2)7-9-22)19-16-10-12(23(24)25)4-5-15(16)20-18(14)26-13/h4-5,10-11,20H,3,6-9H2,1-2H3 |
InChI Key |
LMGHYRVAUPSSEP-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC2=C(S1)NC3=C(C=C(C=C3)[N+](=O)[O-])N=C2N4CCN(CC4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















